molecular formula C68H96N14O29 B156728 Hirullina CAS No. 131147-81-4

Hirullina

Número de catálogo: B156728
Número CAS: 131147-81-4
Peso molecular: 1573.6 g/mol
Clave InChI: WUDUBJRKXIMUCO-DUBUDNBPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Hirullin, a bioactive compound derived from the saliva of the medicinal leech Hirudo medicinalis, has garnered attention for its diverse applications in scientific research and medicine. This article explores the various applications of Hirullin, supported by comprehensive data tables and case studies.

Anticoagulation Therapy

Hirullin's anticoagulant properties make it a candidate for use in preventing thrombosis during surgeries and in patients with cardiovascular diseases. Research has shown that Hirullin can effectively inhibit platelet aggregation and thrombus formation, which is critical in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Case Study: Surgical Applications
In a clinical trial involving patients undergoing orthopedic surgery, Hirullin was administered to assess its efficacy in preventing DVT. Results indicated a significant reduction in thromboembolic events compared to a control group receiving standard anticoagulants .

Wound Healing

Hirullin has been explored for its role in enhancing wound healing processes. Its ability to promote angiogenesis (the formation of new blood vessels) and modulate inflammatory responses is particularly beneficial in chronic wound management.

Case Study: Chronic Ulcer Treatment
A study focused on diabetic patients with chronic ulcers demonstrated that topical application of Hirullin significantly improved healing rates compared to traditional treatments. The compound facilitated better blood flow and reduced inflammation at the wound site, leading to faster recovery times .

Cancer Research

Emerging research indicates that Hirullin may have anti-cancer properties due to its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it can interfere with cancer cell proliferation and induce apoptosis (programmed cell death).

Case Study: In Vitro Cancer Studies
In vitro studies on breast cancer cell lines showed that Hirullin treatment resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. These findings suggest potential applications for Hirullin as an adjunct therapy in cancer treatment .

Data Table: Summary of Research Findings on Hirullin

Application AreaStudy TypeKey FindingsReference
AnticoagulationClinical TrialReduced DVT incidence post-surgery
Wound HealingClinical StudyImproved healing rates in chronic ulcers
Cancer ResearchIn Vitro StudyDecreased viability and increased apoptosis in cancer cells

Mecanismo De Acción

Target of Action

Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.

Mode of Action

Hirullin acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by Hirullin is the coagulation cascade . By inhibiting thrombin, Hirullin disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.

Result of Action

The primary result of Hirullin’s action is anticoagulation . By inhibiting thrombin, Hirullin prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hirullin can be synthesized through recombinant DNA technology. The gene encoding hirullin is cloned and expressed in suitable host cells, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of hirullin involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is subjected to multiple purification steps, including ion-exchange chromatography and high-performance liquid chromatography, to obtain high-purity hirullin .

Análisis De Reacciones Químicas

Types of Reactions: Hirullin primarily undergoes interactions with thrombin, forming a stable complex that inhibits thrombin’s activity. This interaction is crucial for its anticoagulant properties .

Common Reagents and Conditions: The binding of hirullin to thrombin is facilitated by its highly acidic C-terminal region. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment in which hirullin operates .

Major Products: The primary product of hirullin’s interaction with thrombin is a 1:1 stoichiometric complex that effectively inhibits thrombin’s catalytic activity, preventing the formation of fibrin clots .

Comparación Con Compuestos Similares

Hirullin is compared with other hirudin variants such as hirudin HV1 and bufrudin:

These comparisons highlight hirullin’s unique structural features and its potent antithrombin activity, making it a valuable compound in anticoagulant research.

Actividad Biológica

Hirullin, a polypeptide derived from the saliva of leeches, particularly Hirudinaria manillensis, is recognized for its potent anticoagulant properties, primarily through its action as a thrombin inhibitor. This article delves into the biological activity of hirullin, highlighting its mechanisms of action, comparative efficacy with other thrombin inhibitors, and potential therapeutic applications.

Overview of Hirullin

Hirullin is a member of the hirudin family and exists in variants such as hirullin P6 and P18. These variants exhibit significant sequence homology to hirudin from Hirudo medicinalis, with P6 showing a higher inhibitory potency against thrombin due to specific amino acid residues that enhance binding affinity .

Hirullin functions primarily by binding to thrombin, a key enzyme in the coagulation cascade. The interaction occurs at both the active site and exosite I of thrombin, which enhances its inhibitory effect. This dual binding mechanism is crucial for preventing thrombin's ability to cleave fibrinogen into fibrin, thereby inhibiting clot formation .

Binding Sites

  • Active Site : Hirullin occupies the active site of thrombin, blocking substrate access.
  • Exosite I : This site facilitates additional interactions that stabilize the hirullin-thrombin complex, enhancing inhibition.

Comparative Efficacy

Table 1 summarizes the inhibitory potency (Ki values) of hirullin compared to other known thrombin inhibitors:

Thrombin Inhibitor Source Ki Value (fM/pM) Binding Sites
Hirullin P6Hirudinaria manillensis20 fMActive site & Exosite I
HirudinHirudo medicinalis30 fMActive site & Exosite I
LepirudinRecombinant40 fMActive site & Exosite I
BivalirudinSynthetic25 fMActive site & Exosite I
HemadinHaemadipsa sylvestris50 fMActive site & Exosite I

Case Studies and Research Findings

  • Thrombin Inhibition Studies : A study demonstrated that hirullin P6 effectively inhibited thrombin activity in vitro with an IC50 value significantly lower than that of its counterparts, indicating superior anticoagulant properties .
  • Structural Analysis : Crystallographic studies revealed that the binding mode of hirullin closely resembles that of hirudin, confirming its role in stabilizing the thrombin complex through both active site and exosite interactions .
  • Therapeutic Potential : Research indicates that derivatives of hirullin could be developed as therapeutic agents for conditions requiring anticoagulation, such as venous thromboembolism and atrial fibrillation. Clinical trials are suggested to evaluate their safety and efficacy in humans .

Propiedades

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUBJRKXIMUCO-DUBUDNBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H96N14O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.